L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (positive mode) : Major ion at m/z 257.2 [M+H]⁺ (calculated for C9H21N8O⁺: 257.18).
- Fragmentation pathways include loss of HCl (m/z 221.1) and cleavage of the tetrazole ring (m/z 142.1).
Comparative Analysis of Tautomeric Forms
The tetrazole amide group exists in equilibrium between two tautomers (Figure 2):
- 1H-Tetrazole : Proton resides on N1, with delocalized electrons across N2–N5.
- 2H-Tetrazole : Proton shifts to N2, altering electron distribution.
| Property | 1H-Tautomer | 2H-Tautomer |
|---|---|---|
| Stability | Favored in polar solvents | Favored in apolar media |
| Reactivity | Less nucleophilic at C5 | Enhanced electrophilicity |
| Spectral Signature | ¹H NMR δ 8.1 ppm | ¹H NMR δ 8.5 ppm |
Properties
Molecular Formula |
C9H20N8O |
|---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18) |
InChI Key |
AGEDBFMDKGPUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Sequence
Initial Protection :
N⁶-(Benzyloxycarbonyl)-N²-(tert-butoxycarbonyl)-L-lysine (I ) serves as the starting material. The ε-amino group is protected with a benzyloxycarbonyl (Cbz) group, while the α-amino group is shielded with a tert-butoxycarbonyl (Boc) group.Amide Coupling :
The carboxylic acid of I reacts with 1H-tetrazol-5-amine (II ) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as a coupling agent. Bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in dimethylformamide (DMF) facilitate the formation of N²-(tert-butoxycarbonyl)-N¹-(1H-tetrazol-5-yl)-L-lysine (III ) (yield: ~70–80%).Hydrogenolytic Deprotection :
The Cbz group on III is removed via hydrogenolysis using palladium on carbon (Pd/C) in ethanol/acetic acid, yielding N²-(tert-butoxycarbonyl)-N¹-(1H-tetrazol-5-yl)-L-lysine (IV ).Amidination :
IV undergoes reaction with methyl acetimidate (V ) in DMF using triethylamine (TEA) to introduce the 1-iminoethyl group, forming N²-(tert-butoxycarbonyl)-N¹-(1H-tetrazol-5-yl)-L-lysine-6-(1-iminoethyl)amide (VI ). Alternatively, ethyl acetimidate with sodium hydroxide in ethanol can be used.Final Deprotection :
Treatment of VI with hydrochloric acid in dioxane removes the Boc group, yielding the dihydrochloride salt of 1 as a stable, crystalline solid.
Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | BOP, DIEA/NMM, DMF, RT | 70–80% |
| Hydrogenolysis | H₂, Pd/C, EtOH/HOAc | >90% |
| Amidination | Methyl acetimidate, TEA, DMF | 65–75% |
| Deprotection | HCl, dioxane | ~95% |
Alternative Amidination Strategies
Ethyl Acetimidate in Ethanol
Replacing methyl acetimidate with ethyl acetimidate (VI ) in ethanol under basic conditions (NaOH) achieves comparable amidination efficiency. This method avoids DMF, simplifying purification.
Physicochemical Characterization
Crystallinity and Stability
Compound 1 is nonhygroscopic and crystallizes readily, unlike L-NIL, which is hygroscopic and prone to decomposition.
Solubility Profile
Analytical Validation
Spectroscopic Data
Purity Assessment
HPLC analysis confirms >98% purity, with retention time matching reference standards.
Scalability and Industrial Relevance
The use of cost-effective reagents (e.g., BOP, Pd/C) and mild conditions (room temperature for coupling, ambient pressure for hydrogenolysis) ensures scalability. The final dihydrochloride salt’s stability facilitates large-scale manufacturing.
Comparative Analysis of Methods
| Parameter | Multi-Step Synthesis | Microwave-Assisted Route |
|---|---|---|
| Yield | 60–70% overall | 59–72% (tetrazole only) |
| Time | 5–7 days | 20 min (tetrazole step) |
| Scalability | High | Moderate |
| Equipment | Standard glassware | Microwave reactor |
Challenges and Optimizations
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
-
Tetrazole Ring : Participates in nucleophilic substitution reactions , enabling modifications for drug development.
-
Imidamide Group : Engages in condensation reactions with carbonyl compounds, forming derivatives.
-
Amide Bond : Hydrolyzes under acidic/basic conditions to release L-N6-(1-iminoethyl)lysine (L-NIL), the active iNOS inhibitor .
Key Reaction: Hydrolysis to L-NIL
This conversion is critical for its biological activity, as the prodrug is stable in crystalline form but rapidly hydrolyzes in vivo .
Metabolic Pathways
In rodent models, the compound undergoes:
-
Hydrolysis : Converts to L-NIL via enzymatic cleavage of the amide bond .
-
Oxidative Deamination : L-NIL’s 2-amino group oxidizes to form a 2-keto metabolite (M5).
-
Decarboxylation : M5 loses CO₂, yielding a carboxylic acid metabolite (M6).
-
Acetylation : Acetylation of L-NIL and M5 generates metabolites M7 and M4, respectively .
| Metabolite | Structure | Formation Pathway |
|---|---|---|
| M5 | 2-Keto derivative of L-NIL | Oxidative deamination of L-NIL |
| M6 | Carboxylic acid derivative | Decarboxylation of M5 |
| M7/M4 | Acetylated derivatives | Acetylation of L-NIL/M5 |
Comparison with Structurally Similar Compounds
| Compound | Structural Features | Reactivity |
|---|---|---|
| L-NIL | Iminoethyl-lysine without tetrazole | Strong iNOS inhibition in vitro |
| 5-Aminotetrazole | Simple tetrazole (no lysine backbone) | Precursor in synthetic chemistry |
| N4-(1-Iminoethyl)-L-lysine | Iminoethyl modification without tetrazole | Different pharmacological profile |
The tetrazole moiety in L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide enhances stability and solubility, distinguishing it from L-NIL, which is hygroscopic and unstable .
Scientific Research Applications
Chemical Properties and Structure
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is characterized by its stable crystalline form and non-hygroscopic properties. Its molecular formula is C₉H₂₂Cl₂N₈O, with a molecular weight of 329.23 g/mol. The compound features a lysine backbone modified with an iminoethyl group and a tetrazole moiety, which contributes to its unique chemical behavior. The tetrazole ring allows for various nucleophilic substitution reactions, while the amide bond can undergo hydrolysis under different conditions .
Scientific Research Applications
-
Inducible Nitric Oxide Synthase Inhibition :
- L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide acts as a prodrug for selective inhibitors of inducible nitric oxide synthase (iNOS). It has been shown to have minimal inhibitory activity on human iNOS in vitro but is rapidly converted in vivo to L-NIL, which effectively inhibits iNOS in both acute and chronic inflammation models .
- This compound exhibits significant selectivity for inhibiting iNOS compared to endothelial NOS, making it a valuable tool for studying inflammatory processes without affecting vascular functions .
- Proteomics Research :
-
Biological Activity Studies :
- Research indicates that L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide can influence various biological processes. For instance, it has been studied for its effects on leptin-induced modulation of fibronectin type III domain-containing five (FNDC5)/irisin in murine myocytes and fat cells .
- Additionally, it has been shown to block nitric oxide production in bone marrow mesenchymal stromal cells (BMSCs), further demonstrating its potential therapeutic applications .
Case Study 1: Inflammatory Disease Models
In a study involving rodent models of inflammation, L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide was administered to evaluate its efficacy as an iNOS inhibitor. The results indicated dose-dependent inhibition of iNOS activity comparable to L-NIL, suggesting that this compound could be utilized in developing therapies for inflammatory diseases without significant side effects on systemic blood pressure .
Case Study 2: Pharmacokinetics and Metabolism
A pharmacokinetic study revealed that after administration of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, the compound was extensively metabolized into L-NIL via hydrolysis. The study tracked the distribution of radioactivity in tissues post-administration, highlighting muscle as the primary site of accumulation. This finding is crucial for understanding the therapeutic window and potential side effects associated with prolonged use of this compound .
Mechanism of Action
The mechanism of action of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves the inhibition of inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes . The compound targets the active site of iNOS, blocking its activity and reducing the production of nitric oxide .
Comparison with Similar Compounds
Structural and Functional Overview
The compound belongs to a class of lysine- and arginine-derived iNOS inhibitors. Key analogs include:
- L-NIL (L-N6-(1-Iminoethyl)lysine dihydrochloride): A well-characterized iNOS inhibitor with high selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) .
- NILT (N6-iminoethyl-lysine tetrazoleamide): Structurally similar to the target compound but lacks the dihydrochloride salt .
- AMT (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine): A non-arginine competitive iNOS inhibitor with prolonged action .
- L-NNA (Nω-nitro-L-arginine): A non-selective NOS inhibitor .
Key Comparative Data
Mechanistic and Functional Differences
- Tetrazole Amide vs.
- Selectivity: Both L-NIL and the tetrazole amide derivative exhibit high iNOS selectivity, unlike AMT (moderate) and L-NNA (non-selective) .
- Potency : While AMT shows superior in vitro potency (IC₅₀ = 0.1 µM), its toxicity limits in vivo use. L-NIL and the tetrazole amide balance potency with lower toxicity .
Research Findings
- L-NIL: Reduces NO production in LPS-stimulated macrophages by 80% at 10 µM and shows efficacy in murine models of colitis .
- Tetrazole Amide Derivative : Preliminary studies suggest enhanced stability in plasma compared to L-NIL, though full pharmacokinetic data are pending .
- AMT: Prolonged iNOS inhibition in brain tissue but induces apoptosis at therapeutic doses .
Biological Activity
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is a synthetic compound known for its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS). This article delves into its biological activity, synthesis, pharmacokinetics, and comparative analysis with related compounds.
Chemical Structure and Properties
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide has the molecular formula C₉H₂₂Cl₂N₈O and a molecular weight of 329.23 g/mol. Its structure features a lysine backbone modified with an iminoethyl group and a tetrazole moiety, contributing to its unique stability and non-hygroscopic properties. The compound exists as a crystalline solid, which enhances its usability in biological assays and potential therapeutic applications .
The compound acts primarily as a prodrug, converting in vivo to L-N6-(1-Iminoethyl) Lysine (L-NIL), which is known for its iNOS inhibitory activity. While L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide exhibits minimal direct inhibitory effects on human iNOS in vitro, it effectively modulates nitric oxide levels in vivo, influencing various biological processes such as inflammation and vascular function.
Key Findings on Biological Activity
- Inhibition of iNOS : The compound shows dose-dependent inhibition of iNOS in acute and chronic models of inflammation in rodents, comparable to L-NIL. It maintains selectivity for iNOS over endothelial NOS (eNOS), which is crucial for therapeutic applications without elevating systemic blood pressure .
- Metabolism : Upon administration, L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide undergoes rapid hydrolysis to yield L-NIL. Studies indicate that less than 1% of the prodrug is excreted unchanged, highlighting its efficient conversion to the active form .
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide compared to similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| L-NIL (N6-(1-iminoethyl)-L-lysine) | Contains an iminoethyl modification on lysine | Stronger iNOS inhibitory activity compared to L-N6 |
| 5-Aminotetrazole | Simple tetrazole structure without lysine backbone | Used primarily as a precursor in synthetic chemistry |
| N4-(1-Iminoethyl)-L-lysine | Similar lysine modification but lacks tetrazole | Different pharmacological profile |
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide's unique combination of structural elements may offer novel biological activities and therapeutic avenues distinct from these related compounds .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide:
- Inflammation Models : In rodent models, the compound demonstrated significant anti-inflammatory effects through selective inhibition of iNOS. This was evidenced by reduced levels of pro-inflammatory cytokines and markers in treated subjects compared to controls .
- Pharmacokinetic Studies : Research on the metabolism and tissue distribution revealed that after administration, the highest concentrations of radioactivity were found in muscle tissue, indicating effective delivery and potential therapeutic targeting .
- Binding Affinity Studies : Interaction studies using surface plasmon resonance indicated that while L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide has reduced binding affinity for iNOS compared to L-NIL, it may still interact with other enzymes or receptors within the nitric oxide signaling pathway, warranting further investigation into its broader pharmacological effects .
Q & A
Q. How does its efficacy compare to next-generation iNOS inhibitors in preclinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
